REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].Br[C:9]1[S:10][CH:11]=[CH:12][N:13]=1>C(O)C>[S:10]1[CH:11]=[CH:12][N:13]=[C:9]1[N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4]
|
Name
|
|
Quantity
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3.46 mL
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Type
|
reactant
|
Smiles
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N(CCO)CCO
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Name
|
|
Quantity
|
1.538 mL
|
Type
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reactant
|
Smiles
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BrC=1SC=CN1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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In a sealable tube were successively added
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Type
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CUSTOM
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Details
|
The tube was sealed
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Type
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CUSTOM
|
Details
|
the mixture was irradiated in the microwave at 130° C. for 30 min
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
dichloromethane and chromatographed on silica (CombiFlash, 5-20%, ethanol in dichloromethane)
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Name
|
|
Type
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product
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Smiles
|
S1C(=NC=C1)N(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.22 mmol | |
AMOUNT: MASS | 795 mg | |
YIELD: PERCENTYIELD | 24.74% | |
YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |